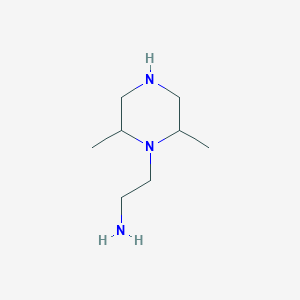

2-(2,6-Dimethylpiperazin-1-YL)ethanamine

Description

Foundational Significance of Substituted Piperazine (B1678402) Derivatives in Contemporary Organic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its frequent appearance in the structure of biologically active compounds and approved pharmaceuticals. nih.govnih.gov The unique physicochemical properties of the piperazine moiety—including its basicity, solubility, and conformational flexibility—make it an invaluable tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Substituted piperazine derivatives are integral components of numerous drugs across various therapeutic areas, including antihistamines (like Cetirizine and Cyclizine), antipsychotics, and anticancer agents (such as Imatinib). nih.govwikipedia.org The two nitrogen atoms of the piperazine core provide convenient handles for chemical modification, allowing for the synthesis of vast libraries of compounds with diverse biological activities. researchgate.netmdpi.com Researchers frequently utilize this scaffold to arrange pharmacophoric groups in a specific spatial orientation to optimize interactions with biological targets. mdpi.com The widespread application of these derivatives in marketed drugs underscores their foundational importance in modern organic and medicinal chemistry. nih.gov

Structural Context and Nomenclature of 2-(2,6-Dimethylpiperazin-1-YL)ethanamine within Ethyleneamine Frameworks

From a structural standpoint, this compound is a member of the broader class of organic compounds known as ethyleneamines. Ethyleneamines are characterized by the presence of ethylene (B1197577) (-CH₂CH₂-) linkages between amine groups. wikipedia.org The simplest member of this family is ethylenediamine (B42938) (EDA), which consists of two primary amine groups linked by an ethylene bridge. wikipedia.orgnouryon.com This class of compounds serves as crucial building blocks in chemical synthesis and as curing agents for epoxy resins. wikipedia.org

The nomenclature of this compound precisely describes its molecular architecture. The parent structure is "ethanamine" (commonly known as ethylamine), indicating a two-carbon chain with a primary amine group (-NH₂). This ethanamine moiety is substituted at the nitrogen atom by a "2,6-dimethylpiperazin-1-yl" group. This signifies that the ethylamine (B1201723) unit is attached to one of the nitrogen atoms (the '1' position) of a piperazine ring, which itself is substituted with two methyl groups at the 2 and 6 carbon positions. The compound is thus a cyclic ethyleneamine derivative, combining the structural features of the piperazine heterocycle with the characteristic aminoethyl side chain.

Below is a data table summarizing the key identifiers for the core chemical structures.

| Property | This compound | 2,6-Dimethylpiperazine (B42777) | Ethylenediamine |

| Molecular Formula | C₈H₁₉N₃ | C₆H₁₄N₂ kubochem.comsigmaaldrich.com | C₂H₈N₂ nouryon.com |

| Molecular Weight | 157.26 g/mol | 114.19 g/mol sigmaaldrich.com | 60.1 g/mol nouryon.com |

| CAS Number | 181576-26-1 (related structure) | 108-49-6 kubochem.comsigmaaldrich.com | 107-15-3 nouryon.com |

| Core Structure | Piperazine with ethanamine and methyl substituents | Piperazine | Aliphatic diamine |

Note: Data for the specific target compound is limited; properties of a related structure and its core components are provided for context.

Historical Development and Evolution of Research on 2,6-Dimethylpiperazine Scaffolds

Research into 2,6-dimethylpiperazine scaffolds has a history stretching back several decades, with early work focusing on fundamental synthesis and stereochemistry. One of the notable early publications in this area dates to 1964, detailing the synthesis of cis-2,6-dimethylpiperazine (B139716) derivatives. acs.org This foundational work established methods for creating specific geometric isomers of the substituted piperazine ring, a critical step for later, more sophisticated applications.

Throughout the latter half of the 20th century, research expanded to explore the selective substitution on the nitrogen atoms of the 2,6-dimethylpiperazine ring and the synthesis of both cis and trans isomers. acs.org The development of efficient synthetic routes, such as reacting diisopropanolamine (B56660) with ammonia (B1221849) in the presence of a catalyst, allowed for the production of cis-2,6-dimethylpiperazine, a valuable starting material for pharmaceuticals and agricultural chemicals. google.comgoogle.com This evolution from basic synthesis to targeted production of specific isomers laid the groundwork for the scaffold's use in modern drug discovery, where precise three-dimensional structure is paramount.

Current Research Trajectories and Scholarly Significance of this compound

In recent years, the 2,6-dimethylpiperazine scaffold has become highly significant in the development of targeted therapeutics, particularly in oncology. A prominent research trajectory involves the use of this scaffold to design allosteric inhibitors of Carbamoyl phosphate (B84403) synthetase 1 (CPS1), an enzyme identified as a potential target in certain types of cancer, including non-small cell lung cancer. nih.govnih.gov

Researchers discovered that molecules incorporating a 2,6-dimethylpiperazine core can act as potent and selective inhibitors of CPS1. acs.orgresearchgate.net Structure-activity relationship (SAR) studies revealed that the methyl groups at the 2- and 6-positions of the piperazine ring enforce a specific conformation that allows for optimal binding within an allosteric pocket of the enzyme. nih.gov This work has led to the development of highly potent inhibitors, such as the compound designated H3B-616, which exhibits an IC₅₀ of 66 nM. acs.orgresearchgate.net The stereochemistry of the scaffold is crucial; studies have shown that the (2R,6R) isomer, in particular, can lead to a significant enhancement in inhibitory activity. nih.gov This line of research highlights the modern application of the 2,6-dimethylpiperazine scaffold in structure-based drug design, moving far beyond its earlier, simpler applications.

The table below summarizes key findings from the research on 2,6-dimethylpiperazine-based CPS1 inhibitors.

| Compound Feature | Observation | Significance |

| 2,6-Dimethyl Substitution | Tolerated and retained activity compared to unsubstituted piperazine. nih.gov | Provides a key structural element for further optimization. |

| Stereochemistry | The (2R,6R) isomer of one derivative showed an 18-fold enhancement in activity. nih.gov | Demonstrates the critical importance of precise 3D structure for potent inhibition. |

| Binding Mode | Binds to an allosteric pocket in the CPS1 enzyme. nih.govresearchgate.net | Leads to selective inhibition by inducing a conformational change that blocks ATP binding. nih.gov |

| Optimized Inhibitor (H3B-616) | Achieved an IC₅₀ of 66 nM through structure-based design. acs.orgresearchgate.net | Represents a successful application of the scaffold in developing a potent, targeted anticancer agent. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDZAEFORAOWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620026 | |

| Record name | 2-(2,6-Dimethylpiperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468745-67-7 | |

| Record name | 2-(2,6-Dimethylpiperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthetic Methodologies for 2 2,6 Dimethylpiperazin 1 Yl Ethanamine and Analogues

Strategies for Assembling the 2,6-Dimethylpiperazine (B42777) Ring System

Catalytic Reductive Cyclization from Dioxime Precursors

A robust method for the synthesis of substituted piperazines involves the catalytic reductive cyclization of dioxime precursors. This strategy offers a versatile and stereoselective route to the 2,6-dimethylpiperazine ring system. The general approach begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a catalytic reductive cyclization to yield the desired piperazine (B1678402) derivative. organic-chemistry.orgnih.govnih.gov

The proposed mechanism for this transformation involves several key steps. Initially, the catalytic hydrogenolysis of both N-O bonds in the dioxime occurs, leading to a diimine intermediate. This is followed by cyclization to form a dihydropyrazine (B8608421), which is subsequently hydrogenated. The elimination of ammonia (B1221849) and further reduction of the resulting dihydropyrazine affords the final piperazine product. nih.gov A significant advantage of this method is its potential for stereocontrol. The hydrogenation of the dihydropyrazine intermediate often proceeds with high diastereoselectivity, with the cis-isomer being the major product due to the delivery of hydrogen from the less sterically hindered face. nih.gov

Various catalysts can be employed for the reductive cyclization, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. nih.gov

Table 1: Catalytic Systems for Reductive Cyclization of Dioximes

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield (%) | Reference |

| 5% Pd/C | 40 | 50 | Methanol (B129727) | 60-80 | nih.gov |

This table is interactive. You can sort and filter the data.

Cyclocondensation Reactions Involving Diamines and Diols

Cyclocondensation reactions provide a classical and direct approach to the synthesis of the piperazine ring. The reaction of a 1,2-diamine with a 1,2-diol or a 1,2-diketone can lead to the formation of a dihydropyrazine, which can then be reduced to the corresponding piperazine. jlu.edu.cn For the synthesis of 2,6-dimethylpiperazine, this would conceptually involve the reaction of 1,2-diaminopropane (B80664) with a suitable diol or diketone partner.

A specific example of this approach is the synthesis of 2-methylpiperazine (B152721) through the cyclocondensation of ethylenediamine (B42938) and propylene (B89431) glycol over a promoted copper catalyst. scienceopen.com This methodology can be extrapolated to the synthesis of 2,6-dimethylpiperazine by using appropriate starting materials. The reaction conditions for such cyclocondensations typically involve heating the reactants in the presence of a catalyst.

While this method is straightforward, it can sometimes lead to a mixture of products and may require careful optimization of reaction conditions to achieve high yields and selectivity of the desired 2,6-disubstituted piperazine.

Alternative Heteroatom Cyclization Approaches

Beyond the aforementioned methods, several other innovative strategies have been developed for the construction of the 2,6-dimethylpiperazine ring. One notable example is the diastereoselective intramolecular hydroamination of aminoalkenes. organic-chemistry.orgnih.gov This reaction, often catalyzed by palladium complexes, allows for the stereocontrolled synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgnih.gov The substrates for this cyclization can be prepared from readily available amino acids. organic-chemistry.orgnih.gov The stereochemical outcome of the cyclization is typically trans, with the substituents adopting a pseudoaxial orientation to minimize allylic strain during the transition state. organic-chemistry.org

Another elegant approach is the intramolecular Mitsunobu reaction. This method has been successfully employed in the asymmetric synthesis of enantiopure 2,6-methylated piperazines. acs.org The key step involves the cyclization of a suitably protected amino alcohol precursor. This strategy provides excellent control over the absolute stereochemistry of the final product. acs.org

Regioselective Introduction of the Ethanamine Side Chain

Once the 2,6-dimethylpiperazine ring has been synthesized, the next critical step is the introduction of the ethanamine side chain. This must be done regioselectively to avoid the formation of undesired bis-alkylated products.

Alkylation Reactions at Piperazine Nitrogen Centers

Direct alkylation of one of the nitrogen atoms of 2,6-dimethylpiperazine with a suitable two-carbon electrophile is a common strategy for introducing the ethanamine side chain. A frequently used reagent for this purpose is 2-chloroethylamine (B1212225) hydrochloride. google.comgoogle.com The reaction is a nucleophilic substitution where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic carbon of the 2-chloroethyl group.

To achieve mono-alkylation and prevent the formation of the N,N'-bis(2-aminoethyl) derivative, it is often necessary to use a large excess of the piperazine starting material or to employ protecting group strategies. The reaction is typically carried out at elevated temperatures, and the choice of solvent can influence the reaction rate and selectivity.

Table 2: Conditions for N-Alkylation of Piperazines with 2-Chloroethylamine

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| K2CO3 | DMF | 110 | 10 | acgpubs.org |

| None (neat) | None | 90-220 | 60-66 |

This table is interactive. You can sort and filter the data.

Amine Functionalization via Epoxide Ring Opening

An alternative method for introducing the ethanamine side chain is through the ring-opening of an epoxide, such as ethylene (B1197577) oxide, by 2,6-dimethylpiperazine. This reaction is a nucleophilic attack of the piperazine nitrogen on one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol, which in this case would be 2-(2,6-dimethylpiperazin-1-yl)ethanol. Subsequent conversion of the hydroxyl group to an amine would yield the desired product.

The ring-opening of aziridines with various nucleophiles is also a well-established method for the synthesis of β-functionalized alkylamines and can be considered an analogous approach. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com For instance, the reaction of 2,6-dimethylpiperazine with an N-protected aziridine (B145994) could potentially provide a direct route to the ethanamine side chain after deprotection. The regioselectivity of aziridine ring-opening is a critical aspect and is influenced by the substituents on the aziridine ring and the reaction conditions. frontiersin.orgnih.gov

Stereoselective Synthesis and Enantiomeric Control in 2-(2,6-Dimethylpiperazin-1-YL)ethanamine Production

The synthesis of this compound presents significant stereochemical challenges due to the two stereocenters at the C2 and C6 positions of the piperazine ring. This gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers ((2R,6S)-meso for cis, and (2R,6R)-/(2S,6S)- for trans). Controlling this stereochemistry is paramount for producing specific, stereoisomerically pure compounds for various applications.

Achieving diastereoselective control to favor either the cis or trans isomer of 2,6-disubstituted piperazines is a key focus of synthetic chemistry. The relative orientation of the substituents dramatically influences the molecule's three-dimensional shape and its interaction with biological targets.

One effective method for achieving high diastereoselectivity is through palladium-catalyzed intramolecular hydroamination. nih.gov This approach has been successfully employed to synthesize trans-2,6-disubstituted piperazines. nih.gov The process involves the creation of hydroamination precursor molecules, which are then cyclized in the presence of a palladium catalyst. The stereochemistry of the resulting piperazine has been confirmed to be trans through X-ray crystallography, which also revealed that the preferred conformation is a twist-boat, a deviation from the typical chair conformation, due to A(1,3) strain. nih.gov

Conversely, the synthesis of cis-isomers can be achieved through different strategies, such as the hydrogenation of substituted piperazine-2,5-diones. chemrxiv.org Catalytic hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones has been shown to produce the cis-isomer as the major product. chemrxiv.org The stereochemical outcome can be identified and confirmed using NMR analyses and X-ray crystallography. chemrxiv.org

| Method | Typical Isomer Formed | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Palladium-Catalyzed Intramolecular Hydroamination | trans | Palladium catalyst | nih.gov |

| Hydrogenation of Piperazine-2,5-diones | cis (major product) | H₂, Catalyst (e.g., Pd/C) | chemrxiv.org |

Beyond diastereoselectivity, obtaining enantiomerically pure forms of the target compound is often necessary. Several strategies have been developed to access enantiopure substituted piperazines.

A prominent method involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral base, followed by trapping the lithiated intermediate with an electrophile. researchgate.net The use of reagents like s-butyllithium (s-BuLi) in combination with a chiral diamine such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate can facilitate the direct functionalization of the piperazine ring to yield single stereoisomers. researchgate.netresearchgate.net The success and stereochemical outcome of this reaction can be unexpectedly influenced by the choice of electrophile and the nature of the substituent on the distal nitrogen atom. researchgate.netresearchgate.net

Another powerful approach builds the chiral piperazine core from readily available, optically pure starting materials. Chiral amino acids can be converted into 1,2-diamines, which then serve as key intermediates. nih.gov These chiral diamines can undergo annulation to furnish the desired enantiopure substituted piperazines, a method that has proven effective for constructing a variety of 3-, 5-, and 6-substituted piperazine-2-acetic acid esters as single stereoisomers. nih.gov

Classical resolution techniques remain a viable option, where a racemic mixture of the piperazine is treated with a chiral resolving agent, such as (S)-(+)- or (R)-(-)-p-methylmandelic acid, to form diastereomeric salts. nih.gov These salts often exhibit different solubilities, allowing for their separation by fractional crystallization, after which the pure enantiomer of the piperazine can be recovered. nih.gov

| Approach | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Lithiation-Trapping | Direct C-H functionalization of N-Boc piperazine using a chiral base. | Uses reagents like s-BuLi/(-)-sparteine; outcome depends on electrophile and N-substituent. | researchgate.netresearchgate.net |

| Chiral Pool Synthesis | Synthesis starts from optically pure precursors like amino acids. | Builds the chiral piperazine core from a chiral 1,2-diamine intermediate. | nih.gov |

| Classical Resolution | Separation of enantiomers via formation of diastereomeric salts with a chiral acid. | Relies on differential solubility of diastereomeric salts for separation by crystallization. | nih.gov |

Post-Synthetic Derivatization of this compound

The presence of three distinct amine functionalities—one primary and two secondary—in this compound offers rich opportunities for post-synthetic modification to generate a diverse library of analogues.

The primary amine of the ethanamine side chain and the secondary amines of the piperazine ring are nucleophilic and can readily react with acylating and sulfonylating agents. Acylation with acyl halides or anhydrides leads to the formation of stable amide bonds. Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. These reactions can be used to introduce a wide variety of functional groups, altering the compound's physicochemical properties.

For analytical purposes, derivatization with specific reagents is common. For example, a 2-nitrobenzenesulfonyl (nosyl) group can be introduced by reacting an amine with a nosyl-containing reagent. mdpi-res.com This type of derivatization is often used to improve chromatographic separation or to introduce a chromophore for UV detection in HPLC analysis. mdpi-res.com

Beyond simple acylation, the amine functionalities serve as handles for more complex modifications. The nucleophilic character of the amines allows for their use in palladium-catalyzed amination reactions to form new carbon-nitrogen bonds, for instance, by reacting with chloro-substituted heterocycles like 4,6-dichloropyrimidine. semanticscholar.org

Furthermore, recent advances have enabled the direct functionalization of the C-H bonds on the piperazine ring itself, a traditionally challenging transformation. mdpi.com Photoredox catalysis, often employing iridium-based catalysts, facilitates the C-H alkylation, arylation, and vinylation of carbamate-protected piperazines. mdpi.com This allows for the introduction of substituents directly onto the carbon skeleton of the heterocycle, significantly expanding the accessible chemical space. mdpi.com

| Reaction Type | Functional Group Targeted | Product | Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Sulfonylation | Primary/Secondary Amine | Sulfonamide | Sulfonyl chlorides (e.g., Nosyl chloride) | mdpi-res.com |

| Pd-Catalyzed Amination | Primary/Secondary Amine | N-Aryl/N-Heteroaryl Piperazine | Aryl/Heteroaryl Halide, Pd(0) catalyst | semanticscholar.org |

| Photoredox C-H Alkylation | α-C-H bond of Piperazine | C-Alkylated Piperazine | α,β-Unsaturated carbonyl, Acridinium photocatalyst | mdpi.com |

| Photoredox C-H Vinylation | α-C-H bond of Piperazine | C-Vinylated Piperazine | Vinyl sulfone, Ir(III) photocatalyst | mdpi.com |

Catalytic Systems and Reagents in this compound Synthesis

The synthesis of the piperazine core and its derivatives relies heavily on the use of sophisticated catalytic systems to control reactivity and selectivity.

Transition metals play a central role in many synthetic strategies. Palladium catalysts are crucial for diastereoselective intramolecular hydroamination reactions to form the piperazine ring. nih.gov Iridium-based catalysts, such as [IrCl(cod)(PPh₃)], have been developed for the [3+3] cycloaddition of imines, providing a highly atom-economical route to C-substituted piperazines with excellent regio- and diastereoselective control. nih.gov The activity of these iridium systems can be significantly enhanced by the addition of N-oxides. nih.gov

Copper-catalyzed systems are also employed, particularly in reactions involving specialized reagents. The use of Staudinger-aza-Wittig (SnAP) reagents with aldehydes in the presence of a copper catalyst and a bisoxazoline (Box) ligand provides an effective route to N-unprotected piperazines. ethz.ch

For the industrial-scale synthesis of the basic piperazine scaffold, cyclization reactions often use heterogeneous catalysts. These include systems based on nickel and copper supported on silica (B1680970) (Ni/Cu/SiO₂) or cobalt on zeolite supports (Co/H-ZSM-5), which are used in the amination and cyclization of precursors like monoethanolamine (MEA). researchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium-based catalysts | Intramolecular Hydroamination | Diastereoselective formation of trans-2,6-disubstituted piperazines. | nih.gov |

| [IrCl(cod)(PPh₃)] / N-oxide | [3+3] Cycloaddition of Imines | Atom-economical synthesis of C-substituted piperazines with high diastereoselectivity. | nih.gov |

| Cu(OTf)₂ / Box Ligand | Cyclization with SnAP Reagents | Synthesis of N-unprotected piperazines from aldehydes. | ethz.ch |

| Ni/Cu/SiO₂ or Co/H-ZSM-5 | Inter/Intramolecular Cyclization | Industrial synthesis of piperazine from precursors like monoethanolamine. | researchgate.net |

| Ir(III) photocatalysts | Photoredox C-H Functionalization | Post-synthetic C-H vinylation/arylation of the piperazine ring. | mdpi.com |

Transition Metal Catalysts for C-N Bond Formation (e.g., Palladium-mediated Processes)

Transition metal catalysis has become an indispensable tool for constructing C-N bonds, offering high efficiency and selectivity. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, in particular, are widely employed for the synthesis of amines and nitrogen-containing heterocycles. rsc.orgrsc.org These methods typically involve the reaction of an amine with an aryl or alkyl halide (or triflate) in the presence of a palladium catalyst and a suitable ligand. rsc.orgmit.edu The catalytic cycle often involves oxidative addition of the halide to a low-valent palladium complex, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org

While direct synthesis of this compound using these methods is not extensively detailed in the provided literature, the principles are demonstrated in the synthesis of analogous cyclic amine structures. For instance, palladium-catalyzed carboamination reactions are effective for creating substituted pyrrolidines, which are also nitrogen-containing heterocycles. nih.gov These reactions couple aryl or alkenyl bromides with γ-aminoalkenes, proceeding via a key syn-aminopalladation step to form the heterocyclic ring system. nih.gov The choice of ligand is crucial for achieving high yields and enantioselectivity in such transformations. nih.gov

The versatility of this approach allows for the coupling of a wide range of substrates. Research has demonstrated the successful N-monoarylation of various amidines with aryl bromides, chlorides, and triflates using palladium catalysis, highlighting the broad applicability of these systems for creating C-N bonds with excellent selectivity. mit.edu The development of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has further expanded the scope of Pd-catalyzed C-N cross-coupling, enabling the use of functionalized and complex substrates under mild conditions. rsc.org

| Entry | Aryl/Alkenyl Bromide | Substrate | Product Yield (%) | Enantiomeric Excess (%) |

| 1 | 2-Bromonaphthalene | N-(boc)-pent-4-enylamine | 75 | 92 |

| 2 | 2-Bromonaphthalene | N-(boc)-pent-4-enylamine | 72 | 91 |

| 3 | 4-Bromo-N,N-dimethylaniline | N-(boc)-pent-4-enylamine | 78 | 88 |

| 4 | 2-Bromo-6-methoxynaphthalene | N-(boc)-pent-4-enylamine | 66 | 91 |

| 5 | β-Bromostyrene | N-(boc)-pent-4-enylamine | 65 | 94 |

| 6 | β-Bromostyrene | N-(Boc)-2-allyl-2-methylcyclopentylamine | 61 | 94 |

Table 1. Asymmetric Palladium-Catalyzed Carboamination for Pyrrolidine (B122466) Synthesis. nih.gov Reactions were conducted with the substrate, aryl/alkenyl bromide, NaOtBu, Pd2(dba)3, and (R)-Siphos-PE ligand in toluene (B28343) at 90 °C.

Heterogeneous and Homogeneous Hydrogenation Catalysis

Catalytic hydrogenation is a fundamental process in chemical synthesis, widely used for the reduction of various functional groups and the formation of C-N bonds through reductive amination. tcichemicals.com This methodology can be broadly categorized into heterogeneous and homogeneous catalysis, depending on the phase of the catalyst relative to the reactants. rsc.org

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is typically a solid metal dispersed on a high-surface-area support, such as palladium or platinum on carbon (Pd/C, Pt/C). tcichemicals.com These catalysts are valued in industrial settings for their stability, ease of separation from the reaction mixture, and recyclability. researchgate.net

A key application of heterogeneous hydrogenation in the synthesis of piperazine derivatives is reductive amination. mdpi.comresearchgate.net This process involves the reaction of a ketone or aldehyde with an amine in the presence of hydrogen and a metal catalyst. For example, a piperazine derivative, a key intermediate for the antipsychotic drug cariprazine, is synthesized by reacting an aldehyde intermediate with piperazine under catalytic hydrogenation conditions. mdpi.com A screening of various catalysts demonstrated that while 10% Pd/C provided complete conversion at low temperatures, it also produced dehalogenated byproducts. mdpi.com In contrast, 5% Pt/C offered excellent selectivity with high conversion, making it the preferred catalyst for this specific transformation. mdpi.com Raney-Ni was also tested but showed low conversion despite having excellent selectivity. mdpi.com

| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Product Selectivity (%) |

| 1 | 10% Pd/C | 25 | 1 | 100 | 95 |

| 2 | 10% Pd/C | 60 | 1 | 100 | 94 |

| 3 | 5% Pt/C | 60 | 1 | 98 | >99 |

| 4 | 5% Pt/C | 80 | 1 | 100 | >99 |

| 5 | Raney-Ni | 80 | 1 | 25 | >99 |

Table 2. Catalyst Screening for Reductive Amination in the Synthesis of a Piperazine Intermediate. mdpi.com Reaction involves the hydrogenation of an aldehyde and piperazine.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, which often allows for higher activity and selectivity under milder conditions compared to their heterogeneous counterparts. nih.govnih.gov The catalytic species can be precisely tuned by modifying the ligand structure, enabling fine control over the reaction outcome. nih.gov

In the context of N-heterocycle synthesis, homogeneous iridium complexes have been developed for the efficient and reversible dehydrogenation and hydrogenation of these structures. acs.org For instance, a pyridonate Cp*Ir complex has been shown to effectively catalyze the hydrogenation of quinolines to tetrahydroquinolines in almost quantitative yields under relatively low hydrogen pressure and temperature. acs.org This demonstrates the potential of homogeneous systems for the saturation of heterocyclic rings, a key step in the synthesis of analogues of this compound. acs.org The development of catalysts based on earth-abundant metals like iron is also an active area of research, with some iron complexes showing high turnover frequencies for the hydrogenation of challenging, highly substituted alkenes. nih.gov

| Entry | Substrate | Catalyst | H2 Pressure (atm) | Temperature (°C) | Yield (%) |

| 1 | Quinoline | CpIr complex (2c) | 1 | 110 | 99 |

| 2 | 2-Methylquinoline | CpIr complex (2c) | 1 | 110 | 99 |

| 3 | 2-Methylquinoline | Cp*Ir complex (2c) | 3 | 80 | 99 |

Table 3. Homogeneous Hydrogenation of Quinolines using an Iridium Catalyst. acs.org Reactions were carried out with the substrate and catalyst in p-xylene (B151628) for 20 hours.

Fundamental Chemical Reactivity and Reaction Mechanisms of 2 2,6 Dimethylpiperazin 1 Yl Ethanamine

Basicity and Nucleophilicity of Nitrogen Centers within the Compound Structure

The structure of 2-(2,6-Dimethylpiperazin-1-YL)ethanamine features three nitrogen atoms, each capable of participating in acid-base and nucleophilic reactions. The primary amine of the ethanamine side chain is generally the most basic and nucleophilic site due to its higher accessibility compared to the piperazine (B1678402) nitrogens. The piperazine ring contains a tertiary amine and a secondary amine, both of which also exhibit basic and nucleophilic properties.

The nucleophilicity of the amine groups follows a similar trend, with the primary amine being the most reactive towards electrophiles. This differential reactivity allows for selective functionalization of the molecule under controlled conditions.

Table 1: Estimated Basicity of Nitrogen Centers

| Nitrogen Center | Type | Estimated pKa | Factors Influencing Basicity |

|---|---|---|---|

| Ethanamine Nitrogen | Primary | ~10-11 | High electron density, accessible lone pair |

| Piperazine Nitrogen (N1) | Tertiary | ~9-10 | Steric hindrance from the ethanamine group |

Note: The pKa values are estimations based on general trends for aliphatic amines and substituted piperazines.

Reactivity Profiles in Organic Transformations

The nucleophilic nature of the amine groups in this compound allows it to participate in a wide array of organic transformations.

Amide Formation: The primary amine of this compound readily reacts with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form stable amide bonds. sphinxsai.comcore.ac.ukgoogle.com This reaction is fundamental in the synthesis of a variety of complex organic molecules. The reaction typically proceeds via nucleophilic acyl substitution. youtube.com

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to the synthesis of ureas and thioureas, respectively. asianpubs.orgresearchgate.netnih.govwikipedia.orgnih.govorganic-chemistry.orggoogle.comnih.gov These reactions are generally high-yielding and proceed under mild conditions. ijacskros.com The resulting urea and thiourea derivatives are of interest in medicinal chemistry and materials science.

Table 2: Representative Reactions of this compound

| Reaction Type | Electrophile | Product | General Conditions |

|---|---|---|---|

| Amide Synthesis | Acyl Chloride (R-COCl) | N-(2-(2,6-dimethylpiperazin-1-yl)ethyl)acetamide | Base, aprotic solvent |

| Urea Synthesis | Isocyanate (R-NCO) | 1-(2-(2,6-dimethylpiperazin-1-yl)ethyl)-3-phenylurea | Room temperature, aprotic solvent |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govdergipark.org.trwjpsonline.commdpi.comaaup.eduresearchgate.netmdpi.comnih.govnih.gov This reaction is typically reversible and can be catalyzed by either acid or base. The formation of the imine bond is a key step in many biological and synthetic processes.

The reaction proceeds through a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of this compound can undergo intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. The specific pathway and product of such reactions depend on the nature of the substituents and the reaction conditions. For instance, if the ethanamine side chain is appropriately functionalized, it can cyclize onto one of the piperazine nitrogens. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have been reported for similar systems. nih.gov

Rearrangement reactions of the piperazine ring itself are also possible, though often require specific catalysts or harsh conditions. Such rearrangements can lead to the formation of different ring sizes or isomeric products.

Mechanistic Investigations of Key Synthetic and Degradative Reactions

Mechanistic studies on the reactions of this compound and related compounds have provided valuable insights into their reactivity. For instance, the formation of amides from amines and carboxylic acids is well-understood to proceed through a nucleophilic acyl substitution mechanism. rsc.org In the case of Schiff base formation, the rate-determining step is often the dehydration of the carbinolamine intermediate.

The degradation of piperazine and its derivatives has been studied, particularly in the context of their use in carbon capture technologies. Thermal degradation is believed to be initiated by the nucleophilic attack of a piperazine molecule at the α-carbon of a protonated piperazine, leading to ring-opening. utexas.edufigshare.comresearchgate.netacs.org Oxidative degradation can also occur, often catalyzed by metal ions. utexas.edu

Chemical Stability and Degradation Principles Relevant to its Chemical Applications

The chemical stability of this compound is an important consideration for its practical applications. The piperazine ring is a six-membered heterocycle and is generally stable due to minimized angle and torsional strain. researchgate.net However, the presence of the amine functional groups makes the molecule susceptible to degradation under certain conditions.

Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to the parent piperazine. researchgate.net The presence of the ethanamine side chain may also influence the stability and degradation pathways of the molecule. Factors such as temperature, pH, and the presence of oxidizing agents can all affect the stability of this compound. nih.gov In acidic conditions, the amine groups will be protonated, which can inhibit their nucleophilic reactivity but may also influence degradation pathways.

Coordination Chemistry and Metal Complexation of 2 2,6 Dimethylpiperazin 1 Yl Ethanamine

Ligand Properties and Chelation Potential of 2-(2,6-Dimethylpiperazin-1-YL)ethanamine

The chelation potential of this compound is defined by its structure, which features three nitrogen atoms capable of donating lone pairs of electrons to a metal center, and by the stereochemistry of the substituted piperazine (B1678402) ring.

This compound possesses three potential donor sites: the primary amine nitrogen of the ethanamine side chain, the tertiary nitrogen at the 1-position of the piperazine ring, and the secondary nitrogen at the 4-position. This arrangement allows the molecule to function as a potential tridentate N,N',N''-donor ligand.

When chelating to a metal ion, the ligand can form a stable five-membered ring involving the ethanamine nitrogen and the N1 of the piperazine, and a six-membered ring if the N4 of the piperazine also coordinates. The flexibility of the ethylamine (B1201723) arm and the conformational adaptability of the piperazine ring are key to its chelating ability. In its free state, the piperazine ring predominantly adopts a thermodynamically stable chair conformation. nih.govrsc.org However, upon coordination to a metal ion, the ring can be induced to adopt a higher-energy boat or twist-boat conformation. This conformational change is often necessary to orient the lone pairs of both piperazine nitrogen atoms (N1 and N4) for effective coordination to a single metal center. nih.govnih.gov This behavior is a known characteristic of piperazine-containing ligands in forming mononuclear complexes. nih.gov

The stereochemistry of the ligand is dictated by the two methyl groups at the 2- and 6-positions of the piperazine ring. In the cis-isomer, these methyl groups are located on the same side of the ring's plane. This fixed spatial arrangement has a significant impact on metal-ligand interactions. numberanalytics.com

The presence of the bulky methyl groups creates steric hindrance that can influence:

Coordination Geometry: The ligand's steric profile may favor the formation of specific coordination geometries around the metal ion that can accommodate the methyl groups with minimal steric repulsion. For example, it might favor a distorted octahedral or a five-coordinate geometry over a more crowded arrangement.

Isomer Formation: The chirality of the cis-2,6-dimethylpiperazine (B139716) backbone can lead to the formation of specific stereoisomers of the resulting metal complexes. The ligand will coordinate to the metal center in a diastereoselective manner, favoring the formation of one isomer over another.

The interplay between the ligand's multidentate nature and its inherent stereochemistry makes it a compelling subject for the design of metal complexes with specific structural and reactive properties. numberanalytics.comntu.edu.sg

Synthesis and Structural Characterization of Coordination Complexes

The synthesis of coordination complexes with piperazine-based ligands is well-established, and similar methodologies are applicable to this compound.

Transition metal complexes of this ligand can be synthesized by reacting it with a corresponding metal salt in a suitable solvent. A general procedure involves dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates) dropwise. The reaction mixture is often stirred, sometimes with gentle heating, to promote complex formation. The resulting complex may precipitate from the solution and can be isolated by filtration, washed, and dried. biointerfaceresearch.com

For instance, a known complex containing the core cis-2,6-dimethylpiperazine moiety, [Co(NCS)₄(C₆H₁₅N₂)₂], was synthesized by reacting cobalt(II) thiocyanate (B1210189) with 2,6-dimethylpiperazine (B42777). researchgate.net This demonstrates the straightforward formation of complexes with this ligand family. The specific stoichiometry of the resulting complex (metal-to-ligand ratio) will depend on the coordination preferences of the metal ion, the reaction conditions, and the potential for the ligand to act as a bidentate, tridentate, or even a bridging ligand. rsc.orgnih.gov

The structural characterization of these complexes is crucial for understanding their properties. As a flexible tridentate ligand, this compound can adopt several coordination modes:

Tridentate Chelating: The most probable mode, where all three nitrogen atoms bind to a single metal center, creating a fused 5- and 6-membered ring system. This would typically result in octahedral or square pyramidal geometries, depending on the metal ion and the presence of other co-ligands. ntu.edu.sg

Bidentate Chelating: The ligand might use only the primary amine and the adjacent tertiary piperazine nitrogen (N1), leaving the N4 nitrogen uncoordinated or protonated.

Bridging: The ligand could bridge two metal centers, with the ethanamine-N1 pair chelating one metal and the N4 atom coordinating to a second metal, potentially leading to the formation of polynuclear complexes or coordination polymers. rsc.org

The resulting coordination geometries are diverse. For first-row transition metals like Co(II) and Cu(II), five-coordinate (trigonal bipyramidal or square pyramidal) and six-coordinate (octahedral) geometries are common. ntu.edu.sgmdpi.com For a d⁸ metal like Pd(II), a four-coordinate square planar geometry is highly probable.

Spectroscopic and Diffraction Studies of Metal-2-(2,6-Dimethylpiperazin-1-YL)ethanamine Complexes

A combination of spectroscopic techniques and X-ray diffraction is essential for the unambiguous characterization of these metal complexes. While data on the specific ethanamine derivative is scarce, analysis of a closely related complex, [Co(NCS)₄(C₆H₁₅N₂)₂], where the ligand is monoprotonated 2,6-dimethylpiperazine, provides a valuable model. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming ligand coordination. The key vibrational bands to monitor are the N-H stretching frequencies of the primary and secondary amine groups. Upon coordination to a metal ion, the electron density on the nitrogen atom is reduced, weakening the N-H bond and causing a characteristic shift of the stretching band to a lower frequency (red shift). The table below summarizes the expected changes.

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Wavenumber (Coordinated Ligand) |

| Primary Amine N-H Stretch | 3400-3250 cm⁻¹ | Shift to lower frequency |

| Secondary Amine N-H Stretch | 3350-3310 cm⁻¹ | Shift to lower frequency |

Electronic (UV-Vis) Spectroscopy: This technique provides information about the electronic structure and coordination geometry of the central metal ion. For transition metal complexes, the absorption bands in the visible region correspond to d-d electronic transitions. The position and intensity of these bands are sensitive to the ligand field environment. For the model complex [Co(NCS)₄(C₆H₁₅N₂)₂], UV-Vis spectroscopy confirmed the presence of high-spin Co(II) in an octahedral geometry. researchgate.net

X-ray Diffraction Studies: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and the conformation of the ligand. researchgate.netspuvvn.edu For the model cobalt complex, X-ray analysis revealed an octahedral Co(II) ion surrounded by four nitrogen atoms from the thiocyanate ligands and two nitrogen atoms from two separate protonated 2,6-dimethylpiperazine ligands. researchgate.net This technique would be indispensable for confirming the coordination mode (bidentate, tridentate, or bridging) and the precise influence of the cis-dimethyl stereochemistry in complexes of this compound.

The crystallographic data for the related cobalt complex is presented below.

| Parameter | [Co(NCS)₄(C₆H₁₅N₂)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.978(5) |

| b (Å) | 13.064(5) |

| c (Å) | 11.239(5) |

| β (°) | 99.45(5) |

| V (ų) | 1156.0(10) |

| Z | 2 |

| (Data sourced from reference researchgate.net) |

These studies collectively provide a comprehensive picture of the structure and bonding in metal complexes containing the 2,6-dimethylpiperazine framework, laying the groundwork for predicting and understanding the behavior of the more complex this compound ligand.

Vibrational and Electronic Spectral Signatures of Coordination

To discuss the vibrational and electronic spectral signatures of coordination, one would need access to infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopic data of metal complexes formed with this compound.

Vibrational Spectroscopy (IR and Raman) would be instrumental in understanding how the ligand binds to a metal center. Key vibrational modes to analyze would include:

N-H stretching and bending vibrations of the primary amine and the piperazine ring. A shift in the frequency of these bands upon coordination would provide direct evidence of the involvement of these nitrogen atoms in bonding to the metal.

C-N stretching vibrations within the piperazine ring and the ethylamine chain. Changes in these frequencies would also indicate coordination.

The appearance of new, low-frequency bands corresponding to metal-nitrogen (M-N) stretching vibrations would offer definitive proof of complex formation.

A hypothetical data table for the IR spectra might look like this:

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift (Δν, cm⁻¹) |

| ν(N-H) stretch (amine) | ~3300-3400 | Lower frequency | Negative |

| δ(N-H) bend (amine) | ~1600 | Shifted | +/- |

| ν(N-H) stretch (piperazine) | ~3200-3300 | Lower frequency | Negative |

| ν(C-N) stretch | ~1100-1200 | Shifted | +/- |

| ν(M-N) stretch | Not applicable | ~400-600 | New band |

Electronic Spectroscopy (UV-Vis) would provide insights into the electronic structure of the resulting metal complexes. The d-d transitions of the metal ion, which are often in the visible region of the spectrum, are particularly sensitive to the coordination environment. The position, intensity, and shape of these absorption bands could be used to infer the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), could also be observed, typically in the ultraviolet region.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule. For a metal complex of this compound, this technique would provide precise information on:

Coordination geometry around the metal center.

Bond lengths and angles between the metal and the donor atoms of the ligand.

Conformation of the piperazine ring (e.g., chair, boat).

A representative data table summarizing key crystallographic information would typically include:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Bond length |

| b (Å) | Bond length |

| c (Å) | Bond length |

| β (°) | Bond angle |

| V (ų) | Volume |

| Z | Molecules per unit cell |

| M-N bond lengths (Å) | Specific values |

| N-M-N bond angles (°) | Specific values |

Without a published crystal structure, any depiction of the solid-state arrangement of such a complex would be entirely conjectural.

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure in Complexes

Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental findings and to provide deeper insights into the nature of chemical bonding and electronic structure. For a metal complex of this compound, DFT calculations could be employed to:

Optimize the geometry of the complex and compare it with experimental data if available.

Analyze the molecular orbitals to understand the nature of the metal-ligand bonding, including the contributions of sigma-donation from the nitrogen lone pairs and any potential pi-interactions.

Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Predict electronic transitions to help interpret the experimental UV-Vis spectrum.

Determine the distribution of electron density and atomic charges, providing a quantitative measure of the electrostatic and covalent contributions to the metal-ligand bond.

A summary of theoretical findings could be presented in a table like this:

| Computational Parameter | Calculated Value |

| M-N bond distance (Å) | Calculated length |

| HOMO Energy (eV) | Energy value |

| LUMO Energy (eV) | Energy value |

| HOMO-LUMO Gap (eV) | Energy difference |

| Natural Bond Orbital (NBO) charge on Metal | Charge value |

| NBO charge on coordinating N atoms | Charge values |

Computational and Theoretical Chemical Investigations of 2 2,6 Dimethylpiperazin 1 Yl Ethanamine

General Principles of Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to understand the fundamental behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine a molecule's electronic structure and other properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems. wikipedia.orggithub.ionih.gov Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculations significantly. It is commonly used for:

Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms in a molecule (its lowest energy conformation).

Energy Calculations: Determining the total electronic energy of a molecule, which can be used to predict reaction energies and stability.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. nih.gov These methods are generally more computationally demanding than DFT but can provide highly accurate results for electronic structure, making them a benchmark for other computational techniques.

General Principles for Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry can simulate various types of spectra, which aids in the interpretation of experimental data and the structural elucidation of new compounds.

Simulation of NMR Chemical Shifts (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational methods, often using DFT, can predict the ¹H and ¹³C chemical shifts of a molecule. nih.gov These predictions are valuable for assigning peaks in experimental spectra and confirming proposed structures. The accuracy of these predictions depends on the level of theory and basis set used in the calculation.

Computational Vibrational Analysis (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy measure the vibrational frequencies of molecular bonds. Computational vibrational analysis calculates these frequencies, helping to assign specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. This analysis provides insights into the molecule's bonding and functional groups.

General Principles of Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of how a molecule behaves, including its flexibility and the different shapes (conformations) it can adopt. This is particularly useful for understanding the dynamic nature of larger, more flexible molecules in different environments, such as in solution.

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods (e.g., Hirshfeld Surface Analysis)

While specific crystallographic data and a dedicated Hirshfeld surface analysis for 2-(2,6-dimethylpiperazin-1-yl)ethanamine are not available in the cited literature, computational methods provide a powerful tool to predict and analyze the intermolecular interactions that govern its crystal packing. Hirshfeld surface analysis is a valuable technique for visualizing and quantifying these interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm), shape index, and curvedness onto the surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.

The dnorm map is particularly illustrative, where red spots indicate close contacts with neighboring molecules, signifying hydrogen bonds or other strong interactions. For this compound, prominent red areas would be expected near the amine hydrogen atoms of the ethanamine moiety and the nitrogen atoms of the piperazine (B1678402) ring, indicating their role as hydrogen bond donors and acceptors, respectively.

Decomposition of the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The relative contributions of different types of contacts can be calculated from these plots. Based on analyses of similar structures, a hypothetical breakdown of intermolecular contacts for this compound is presented in Table 1. iucr.orgnih.goviucr.org

Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 45 - 55 |

| N···H/H···N | 20 - 30 |

| C···H/H···C | 15 - 25 |

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. researchgate.net A plausible synthetic route to this compound is the N-alkylation of 2,6-dimethylpiperazine (B42777) with a suitable two-carbon electrophile, such as 2-chloroethanamine or an activated aziridine (B145994).

A computational investigation of this reaction would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (2,6-dimethylpiperazine and the electrophile), the transition state, and the final product are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the transition state structure on the potential energy surface. The transition state is a first-order saddle point, characterized by a single imaginary frequency in its vibrational analysis. youtube.com

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while the transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and the products on the reaction pathway.

The primary output of such a study is the reaction energy profile, which plots the change in Gibbs free energy (ΔG) as the reaction progresses from reactants to products via the transition state. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate.

Computational studies on similar N-alkylation reactions of amines and piperazines have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable energetic data. mdpi.com For the N-alkylation of 2,6-dimethylpiperazine, the reaction would proceed through a transition state where the nitrogen atom of the piperazine forms a partial bond with the electrophilic carbon atom, and the leaving group (e.g., a chloride ion) is partially detached.

A representative data table for the calculated activation energies for the N-alkylation of 2,6-dimethylpiperazine is presented below. This data is hypothetical but representative of what would be expected from a DFT study.

Table 2: Representative Calculated Thermodynamic Data for the N-Alkylation of 2,6-Dimethylpiperazine

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactant Complex | 0.0 | 0.0 | 0.0 |

| Transition State (TS) | +22.5 | +22.3 | +28.5 |

Advanced Spectroscopic and Structural Characterization of 2 2,6 Dimethylpiperazin 1 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete carbon-hydrogen framework and determine the stereochemistry of the compound.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The proton (¹H) NMR spectrum of 2-(2,6-Dimethylpiperazin-1-YL)ethanamine is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons. Based on the structure, which includes a primary amine, an ethyl bridge, and a disubstituted piperazine (B1678402) ring, several key signals can be predicted. The protons of the primary amine (-NH₂) typically appear as a broad singlet, and their chemical shift can be variable. The ethylamine (B1201723) and piperazine ring protons will exhibit more defined shifts and couplings.

It is important to consider that the 2,6-dimethylpiperazine (B42777) ring can exist as cis and trans diastereomers. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference would result in distinct NMR spectra for each isomer, particularly affecting the chemical shifts and coupling constants of the ring protons and methyl groups. The predicted data below represents a general expectation, with the understanding that specific values would differ between isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH ₃ (piperazine) | ~1.0-1.2 | Doublet (d) | 6H |

| -NH ₂ (ethylamine) | ~1.5-3.0 | Broad Singlet (br s) | 2H |

| Piperazine Ring CH ₂ | ~2.2-2.8 | Multiplet (m) | 4H |

| -N-CH ₂-CH₂-NH₂ | ~2.5-2.7 | Triplet (t) | 2H |

| -N-CH₂-CH ₂-NH₂ | ~2.7-2.9 | Triplet (t) | 2H |

| Piperazine Ring CH | ~2.8-3.1 | Multiplet (m) | 2H |

¹³C NMR Spectroscopy

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's structure, five distinct carbon signals are anticipated: one for the methyl groups, one for the methine carbons in the piperazine ring, and three for the methylene carbons (two in the piperazine ring and two in the ethylamine chain, which may or may not be equivalent depending on molecular dynamics). The presence of electron-withdrawing nitrogen atoms typically shifts the signals of adjacent carbons downfield. docbrown.infolibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| -C H₃ (piperazine) | ~18-22 |

| -N-CH₂-C H₂-NH₂ | ~38-42 |

| Piperazine Ring C H₂ | ~45-50 |

| Piperazine Ring C H | ~50-55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the molecule's connectivity and stereochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a critical cross-peak between the two methylene groups of the ethylamine side chain (-N-CH ₂-CH ₂-NH₂), confirming their direct connection. It would also reveal couplings between the methine proton (-CH ) and the adjacent methylene protons (-CH ₂) within the piperazine ring, as well as between the methine proton and the methyl group protons (-CH -CH ₃).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each carbon atom based on the already assigned proton signals. For instance, the proton signal assigned to the methyl groups would show a cross-peak to the methyl carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly powerful for connecting different fragments of the molecule. A key correlation would be expected between the protons of the ethylamine methylene group attached to the piperazine nitrogen (-N-CH ₂-) and the methine carbons (C2/C6) of the piperazine ring. This would unambiguously confirm the attachment point of the ethylamine side chain to the piperazine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is the primary method for determining the stereochemistry of the 2,6-dimethylpiperazine ring. libretexts.orgacdlabs.com

In the cis isomer , where both methyl groups are on the same face of the ring (e.g., both in equatorial positions in a chair conformation), a NOESY cross-peak would be expected between the protons of the two methyl groups.

In the trans isomer , one methyl group would be axial and the other equatorial. In this arrangement, the protons of the two methyl groups would be far apart in space, and no corresponding NOESY cross-peak would be observed. Instead, correlations between the axial methyl protons and nearby axial ring protons would be expected, providing clear evidence for the trans configuration.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, the spectrum would be dominated by absorptions from N-H, C-H, and C-N bonds. orgchemboulder.comlibretexts.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium-Weak |

| Secondary Amine (-NH-) | N-H Stretch | 3350-3310 (one band) | Weak |

| Alkyl C-H | Stretch | 2960-2850 | Strong |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1580 | Medium |

| Alkyl C-H | Bend | 1470-1450 | Medium |

| Aliphatic C-N | Stretch | 1250-1020 | Medium-Weak |

The presence of two distinct bands in the 3400-3250 cm⁻¹ region would confirm the primary amine, while a single, weaker band would indicate the secondary amine within the piperazine ring. orgchemboulder.comspectroscopyonline.com The strong C-H stretching bands confirm the aliphatic nature of the molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it often provides stronger signals for symmetric, non-polar bonds.

For this compound, the Raman spectrum would also show C-H and N-H vibrations. However, the C-C and C-N skeletal framework vibrations of the piperazine ring are often prominent in the Raman spectrum and can provide a unique "fingerprint" for the molecule. researchgate.net The symmetric C-H stretching vibrations would also be expected to produce strong Raman signals. scispace.com This technique is particularly useful for studying conformational isomers in different environments, such as in solid state versus in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula.

For this compound, the molecular formula is C₈H₁₉N₃. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N), the monoisotopic mass can be calculated with high precision. HRMS analysis in electrospray ionization (ESI) positive mode would be expected to detect the protonated molecule, [M+H]⁺.

Molecular Formula: C₈H₁₉N₃

Calculated Monoisotopic Mass: 157.157897 u

Expected HRMS [M+H]⁺: 158.165722 m/z

The experimental measurement of the m/z value to within a few parts per million (ppm) of the calculated value would provide unequivocal confirmation of the compound's elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion. Expected fragmentation pathways would include the cleavage of the ethylamine side chain and characteristic ring-opening fragmentations of the piperazine moiety, providing further structural confirmation.

X-ray Diffraction Techniques for Solid-State Structure Elucidation

X-ray diffraction is the cornerstone of solid-state chemistry and materials science, providing unparalleled insight into the atomic and molecular arrangement within a crystal lattice. When X-rays pass through a crystalline material, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. The analysis of this pattern allows for the determination of the crystal structure, including the unit cell dimensions, space group, and the precise position of each atom.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to construct a detailed model of the electron density and, consequently, the exact arrangement of atoms. This technique provides crucial information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, for chiral molecules, SCXRD can be used to determine the absolute configuration of stereocenters.

Currently, specific single crystal X-ray diffraction data for this compound is not available in published crystallographic databases. The generation of such data would require the successful growth of high-quality single crystals of the compound, followed by analysis using a diffractometer. The hypothetical data that would be obtained from such an analysis is presented in the table below to illustrate the expected findings.

Interactive Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₈H₁₉N₃ | The elemental composition of the molecule. |

| Formula Weight | 157.26 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95° | The lengths of the sides of the unit cell and the angle between the a and c axes. |

| Volume | 1052 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 0.992 g/cm³ | The theoretical density of the crystal calculated from the crystallographic data. |

| Key Bond Length (C-N) | ~1.47 Å | An example of a typical covalent bond length that would be precisely determined. |

| Piperazine Ring Conf. | Chair | The expected, most stable conformation of the six-membered piperazine ring. |

| Absolute Configuration | To be determined | For a chiral sample, this would specify the R/S configuration at the C2 and C6 positions of the piperazine ring. |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is instrumental in identifying different crystalline forms of a compound, known as polymorphs, which can have distinct physical properties. It is also used for phase identification, purity assessment, and monitoring of crystalline phase transformations.

As with single crystal data, specific, experimentally-derived powder X-ray diffraction patterns for this compound are not currently available in the public domain. Polymorphism is a common phenomenon in organic molecules, and it is plausible that this compound could exist in different crystalline forms depending on the crystallization conditions. A PXRD study would reveal the existence of any such polymorphs. A representative, hypothetical PXRD data table for two polymorphic forms is shown below.

Interactive Table 2: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

| 2θ Angle (°) (Form I) | Relative Intensity (%) (Form I) | 2θ Angle (°) (Form II) | Relative Intensity (%) (Form II) |

| 10.5 | 100 | 9.8 | 85 |

| 15.2 | 80 | 14.5 | 100 |

| 18.8 | 65 | 19.1 | 70 |

| 21.1 | 90 | 22.4 | 95 |

| 25.7 | 50 | 26.3 | 60 |

| 30.3 | 45 | 31.0 | 55 |

Note: The data in this table is hypothetical and illustrates how PXRD data can be used to distinguish between different polymorphic forms. The 2θ angles are characteristic of the crystal lattice spacings for each form.

Future research involving the synthesis and crystallization of this compound would be necessary to generate the experimental data required for a complete structural characterization by X-ray diffraction.

Applications of 2 2,6 Dimethylpiperazin 1 Yl Ethanamine As a Chemical Entity

Role as a Versatile Organic Building Block in Multistep Synthesis

In multistep synthesis, the strategic use of bifunctional molecules like 2-(2,6-Dimethylpiperazin-1-YL)ethanamine allows for the efficient construction of complex molecular architectures. The presence of two distinct amine functionalities—a primary amine and a secondary amine within the piperazine (B1678402) ring—offers differential reactivity that can be exploited for sequential chemical transformations.

Diamines are fundamental building blocks for a vast array of N-heterocycles, which are core components of many pharmaceuticals and biologically active compounds. rsc.orgbohrium.comresearchgate.net The synthesis of heterocycles often involves the reaction of diamines with various electrophiles to form rings. researchgate.net For instance, enzymatic cascades can transform substituted diamines into valuable pyrrolidine (B122466) and piperidine (B6355638) heterocycles. rsc.org

The structure of this compound makes it a promising precursor for fused heterocyclic systems, such as pyrrolopiperazines. The primary amine provides a reactive site for initial bond formation, for example, with a carbonyl compound to form an imine or with an acyl chloride to form an amide. The secondary amine within the piperazine ring can then participate in a subsequent intramolecular cyclization step. The steric hindrance imposed by the two methyl groups at the 2- and 6-positions of the piperazine ring could play a crucial role in directing the stereochemistry of such cyclizations, potentially leading to highly diastereoselective syntheses of complex scaffolds. nih.gov This controlled reactivity is a key principle in modern synthetic strategies for building molecular complexity. organic-chemistry.orgnih.gov

In retrosynthetic analysis, this compound can be viewed as a synthon that introduces two valuable functionalities simultaneously.

Primary Aminoethyl Group : This is a classic nucleophilic synthon. It can readily react with electrophiles to form a variety of functional groups, including amides (via reaction with carboxylic acids or their derivatives), imines (with aldehydes or ketones), and sulfonamides (with sulfonyl chlorides). This allows for the straightforward attachment of the bulky piperazine moiety to a wide range of molecular backbones.

2,6-Dimethylpiperazine (B42777) Moiety : This component introduces a sterically defined, cyclic diamine structure. The piperazine ring is a "privileged scaffold" frequently found in medicinal chemistry due to its ability to improve pharmacokinetic properties and present substituents in a well-defined three-dimensional arrangement. nih.govresearchgate.netscilit.com The methyl groups provide conformational rigidity and steric bulk, which can be used to probe or block specific binding pockets in biological targets. nih.gov The introduction of this specific moiety can thus be a key step in the synthesis of new therapeutic agents.

Contributions to Materials Science